molecular formula C12H12O3 B13275775 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester

1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester

Cat. No.: B13275775
M. Wt: 204.22 g/mol
InChI Key: JSODNIIBTFVQMN-UHFFFAOYSA-N
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Description

1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester is an organic compound with the chemical formula C12H12O3. This compound is a derivative of indene, featuring a carboxylic acid ester group and a ketone functional group. It is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

The synthesis of 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 1-indanone, which undergoes a series of reactions to introduce the carboxylic acid and ester functional groups.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid.

    Oxidation: The methyl group at the 6-position is introduced through a Friedel-Crafts alkylation reaction, followed by oxidation to form the ketone group.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include alcohols, acids, and substituted esters.

Scientific Research Applications

1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that target specific enzymes or receptors.

    Industry: It is utilized in the production of polymers, resins, and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester involves its interaction with various molecular targets. The ketone and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester can be compared with other similar compounds, such as:

    1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester: This compound lacks the methyl group at the 6-position, resulting in different chemical reactivity and biological activity.

    Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: The presence of a chlorine atom introduces additional reactivity and potential biological effects.

    1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-5-methyl-, methyl ester: The position of the methyl group affects the compound’s steric and electronic properties, leading to variations in its chemical behavior.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 5-methyl-3-oxo-1,2-dihydroindene-2-carboxylate

InChI

InChI=1S/C12H12O3/c1-7-3-4-8-6-10(12(14)15-2)11(13)9(8)5-7/h3-5,10H,6H2,1-2H3

InChI Key

JSODNIIBTFVQMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(C2=O)C(=O)OC)C=C1

Origin of Product

United States

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